Tris(dicyclohexylphenylphosphine)gold(I)

Description

Significance of Homogeneous Gold Catalysis in Modern Synthetic Chemistry

Homogeneous gold catalysis, where the catalyst and reactants are in the same phase, has witnessed a surge in interest over the past few decades. Gold(I) catalysts are particularly renowned for their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack. This "carbophilic" nature allows for a wide array of chemical transformations that are often difficult to achieve with other transition metals. These reactions are prized for their high efficiency, mild reaction conditions, and exceptional functional group tolerance, making them highly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.

Role of Phosphine (B1218219) Ligands in Stabilizing and Tuning Gold(I) Centers

The stability and reactivity of gold(I) centers are intricately linked to the nature of the ligands attached to them. Phosphine ligands (PR₃) are among the most common and versatile ligands used in gold(I) chemistry. The lone pair of electrons on the phosphorus atom forms a strong sigma bond with the gold center, effectively stabilizing the typically linear or trigonal planar geometries of gold(I) complexes.

Furthermore, the electronic and steric properties of the phosphine ligand can be systematically varied by changing the R groups. This "tuning" allows for fine control over the reactivity of the gold catalyst. Electron-donating phosphines can increase the electron density on the gold center, influencing its catalytic activity, while bulky phosphines can create a specific steric environment around the metal, which can be exploited to control the stereoselectivity of a reaction.

Overview of [Au(PR₃)n]⁺ Complexes in Academic Research

Cationic gold(I) phosphine complexes, with the general formula [Au(PR₃)n]⁺ (where n is typically 1, 2, 3, or 4), are a prominent class of catalysts in academic research. These complexes are often generated in situ from a neutral precursor, such as (R₃P)AuCl, by abstracting the chloride with a silver salt. The resulting cationic gold(I) species is a potent Lewis acid, capable of activating a wide range of substrates. Research in this area continues to uncover novel transformations and provide deeper mechanistic insights into the fundamental steps of gold-catalyzed reactions.

Tris(dicyclohexylphenylphosphine)gold(I): A Detailed Look

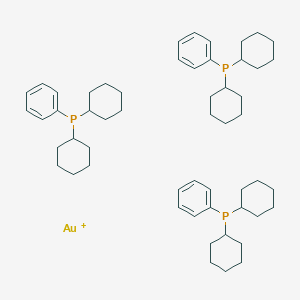

While the broader family of gold(I)-phosphine complexes is vast, "Tris(dicyclohexylphenylphosphine)gold(I)" represents a specific cationic complex where the gold(I) ion is coordinated to three dicyclohexylphenylphosphine (B1293621) ligands.

A key study published in 1992 by Muir, Cuadrado, and Muir in Acta Crystallographica, Section C: Crystal Structure Communications provides the definitive structural characterization of the perchlorate (B79767) salt of this complex, [Au(P(c-C₆H₁₁)₂Ph)₃][ClO₄]. nih.gov

The X-ray crystallographic analysis revealed a trigonal-planar geometry for the [Au(P(c-C₆H₁₁)₂Ph)₃]⁺ cation. nih.gov This is a relatively common coordination geometry for three-coordinate d¹⁰ metal complexes. The gold atom lies almost perfectly in the plane defined by the three phosphorus atoms. nih.gov

Key Structural Parameters of [Au(P(c-C₆H₁₁)₂Ph)₃][ClO₄] nih.gov

| Parameter | Value |

| Geometry | Trigonal-planar |

| Au-P bond distance | 2.421 Å |

| P-Au-P bond angle | 119.9° |

This structural information is vital for understanding the steric and electronic environment around the gold center, which in turn dictates its potential reactivity and catalytic behavior. The bulky dicyclohexylphenylphosphine ligands create a sterically demanding environment that can influence substrate approach and selectivity in catalytic cycles.

While the structural characterization of the perchlorate salt is well-documented, detailed reports on the specific synthesis and catalytic applications of the tris(dicyclohexylphenylphosphine)gold(I) cation itself are less common in the broader literature on gold catalysis, which often focuses on related mono- and bis-phosphine gold(I) species. However, the fundamental principles of gold(I) chemistry suggest that this complex would be a potent Lewis acid, capable of participating in various catalytic transformations. Further research into its specific reactivity and catalytic profile could unveil unique applications for this sterically hindered gold(I) complex.

Structure

3D Structure of Parent

Properties

CAS No. |

142225-28-3 |

|---|---|

Molecular Formula |

C54H81AuP3+ |

Molecular Weight |

1020.1 g/mol |

IUPAC Name |

dicyclohexyl(phenyl)phosphane;gold(1+) |

InChI |

InChI=1S/3C18H27P.Au/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;/q;;;+1 |

InChI Key |

NYEIMMQBJDQOFK-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Au+] |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Au+] |

Synonyms |

Au(P(C6H11)2(C6H5))3 perchlorate tris(dicyclohexylphenylphosphine)gold(I) tris(P-CH-diPh)Au |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tris Dicyclohexylphenylphosphine Gold I

Strategies for the Preparation of Cationic Tris(dicyclohexylphenylphosphine)gold(I) Complexes

The primary strategy for synthesizing the cationic Tris(dicyclohexylphenylphosphine)gold(I) complex involves a ligand substitution and anion metathesis reaction. A documented method confirms that the perchlorate (B79767) salt of this complex, [Au(PCy₂Ph)₃]ClO₄, can be obtained by reacting the precursor chloro(dicyclohexylphenylphosphine)gold(I), [AuCl(PCy₂Ph)], with an excess of the dicyclohexylphenylphosphine (B1293621) (PCy₂Ph) ligand. wiley-vch.de This reaction is carried out in the presence of ammonium perchlorate (NH₄ClO₄), which provides the non-coordinating perchlorate anion required to stabilize the resulting cationic gold complex. wiley-vch.de

The general principle behind this and similar syntheses is the displacement of a halide ligand from a neutral (phosphine)gold(I) halide precursor and the subsequent coordination of additional phosphine (B1218219) ligands. The use of a salt with a bulky, non-coordinating anion is critical to prevent the anion from competing with the phosphine ligands for a coordination site on the gold atom.

Another widely employed strategy for generating cationic phosphine gold(I) complexes, which could be adapted for this specific compound, is halide abstraction. This method involves treating a (phosphine)gold(I) chloride complex, such as [AuCl(PR₃)], with a silver salt of a non-coordinating anion, like silver tetrafluoroborate (AgBF₄), silver hexafluorophosphate (AgPF₆), or silver perchlorate (AgClO₄). nih.govnih.gov The silver cation precipitates as silver chloride (AgCl), leaving the desired cationic gold(I) species in solution, which can then be stabilized by additional phosphine ligands.

Table 1: General Synthetic Strategies for Cationic Gold(I) Phosphine Complexes

| Strategy | Gold(I) Precursor | Reagents | Typical Anion Source | Byproduct |

| Ligand Substitution / Anion Metathesis | [AuCl(PR₃)] | Excess PR₃ Ligand | NH₄ClO₄ | NH₄Cl |

| Halide Abstraction | [AuCl(PR₃)] | Excess PR₃ Ligand, Silver Salt | AgBF₄, AgPF₆, AgClO₄ | AgCl |

Synthesis of Dicyclohexylphenylphosphine Ligand Precursors

The dicyclohexylphenylphosphine ligand is a crucial precursor that is not typically synthesized from elemental phosphorus in a standard laboratory setting. Instead, it is prepared from more advanced phosphorus-containing reagents. A common and scalable approach for synthesizing such secondary phosphines involves the alkylation of chlorophosphines using organometallic reagents, particularly Grignard reagents. chemrxiv.org

For dicyclohexylphenylphosphine, a plausible and established route starts with dichlorophenylphosphine (PhPCl₂). This precursor is reacted with two equivalents of a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide (C₆H₁₁MgBr). The nucleophilic cyclohexyl groups displace the chloride atoms on the phosphorus center to form the desired tertiary phosphine.

The reaction is typically performed in an inert, anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine product and to manage the reactivity of the Grignard reagent.

Table 2: Synthesis Scheme for Dicyclohexylphenylphosphine

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Dichlorophenylphosphine (PhPCl₂) | Cyclohexylmagnesium Bromide (C₆H₁₁MgBr) (2 equiv.) | Dicyclohexylphenylphosphine ((C₆H₁₁)_2PC₆H₅) | Magnesium Bromide Chloride (MgBrCl) |

Influence of Synthetic Routes on Complex Purity and Structure

The chosen synthetic route has a profound impact on the purity and final structure of the Tris(dicyclohexylphenylphosphine)gold(I) complex.

Influence on Purity: The purity of the final product is contingent on several factors. The quality of the starting materials, including the gold precursor and the phosphine ligand, is paramount. The efficiency of the reaction is also critical; an incomplete reaction can result in a mixture of the desired tris-ligated product and unreacted starting materials. Furthermore, the effective removal of byproducts, such as ammonium chloride or silver chloride, is essential for obtaining a pure sample. wiley-vch.denih.gov Post-synthesis purification, typically involving recrystallization from an appropriate solvent system, is a crucial final step to isolate the complex in high purity. The choice of solvents for this process can significantly influence the yield and quality of the resulting crystals.

Influence on Structure: The structure of the final complex is dictated by the stoichiometry of the reactants and the nature of the anion. The synthesis of [Au(PCy₂Ph)₃]ClO₄ specifically yields a complex with a trigonal-planar geometry, which has been confirmed by X-ray crystallography. nih.gov This structure features an Au-P distance of 2.421 Å and P-Au-P bond angles of nearly 119.9°. nih.gov

The formation of this specific three-coordinate structure is favored by using a large excess of the bulky dicyclohexylphenylphosphine ligand, which sterically encourages this arrangement. The presence of a weakly or non-coordinating anion like perchlorate (ClO₄⁻) is also essential, as it does not compete for a coordination site on the gold(I) center. wiley-vch.de If different conditions are used, alternative structures may be formed. For example, using a 1:1 stoichiometry of the gold precursor and phosphine ligand without a precipitating salt would likely yield the neutral, linear complex [AuCl(PCy₂Ph)]. The presence of trace amounts of water in the reaction medium can also lead to the formation of undesired structural side-products, such as tris[(phosphine)gold(I)]oxonium salts. researchgate.net

Table 3: Effect of Synthetic Conditions on Product Outcome

| Condition | Likely Product | Coordination Geometry |

| Excess PCy₂Ph, NH₄ClO₄ | [Au(PCy₂Ph)₃]ClO₄ | Trigonal Planar |

| 1:1 [AuCl(tht)] to PCy₂Ph | [AuCl(PCy₂Ph)] | Linear |

| Presence of H₂O | {[Au(PCy₂Ph)]₃O}⁺ (Oxonium salt) | Pyramidal (at Oxygen) |

Advanced Structural Elucidation and Spectroscopic Characterization of Tris Dicyclohexylphenylphosphine Gold I

Single-Crystal X-ray Diffraction Studies of [Au(P(C6H11)2(C6H5))3][ClO4] and Related Derivatives

Detailed Research Findings: The crystal structure of tris(dicyclohexylphenylphosphine)gold(I) perchlorate (B79767), [Au(P(C6H11)2(C6H5))3][ClO4], has been determined, revealing critical details about its coordination environment. nih.gov The gold(I) center is coordinated by three dicyclohexylphenylphosphine (B1293621) ligands. The Au atom and the perchlorate counter-ion are situated on a threefold crystallographic axis. nih.gov The complex exhibits an almost perfect trigonal-planar geometry around the gold atom, which is a characteristic feature for many three-coordinate gold(I) phosphine (B1218219) complexes. nih.govpsu.edu The Au-P bond distance is 2.421 (3) Å, and the P-Au-P bond angles are 119.9 (3)°. nih.gov The gold atom shows only a slight deviation of 0.08 (2) Å from the plane formed by the three phosphorus atoms, confirming the near-ideal planarity. nih.gov

In contrast, related two-coordinate gold(I) phosphine complexes, such as chloro(dicyclohexylphenylphosphine)gold(I), adopt a linear geometry, which is typical for Au(I) complexes with a coordination number of two. nih.gov In this derivative, the P-Au-Cl angle is 178.3 (1)°, with an Au-P bond length of 2.234 (2) Å. nih.gov This comparison highlights how the coordination number, dictated by the stoichiometry and the steric bulk of the ligands, fundamentally determines the geometry of the gold(I) center.

| Parameter | Value |

|---|---|

| Chemical Formula | [Au(P(C6H11)2(C6H5))3][ClO4] |

| Crystal System | Trigonal |

| Space Group | R3c |

| a (Å) | 13.192(5) |

| c (Å) | 52.83(2) |

| Volume (ų) | 7962(9) |

| Z | 6 |

| Geometry | Trigonal-planar |

| Au-P Distance (Å) | 2.421(3) |

| P-Au-P Angle (°) | 119.9(3) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 31P, 1H, 13C NMR)

NMR spectroscopy is an indispensable tool for confirming the structure of gold(I) phosphine complexes in solution. 31P, 1H, and 13C NMR each provide unique and complementary information.

Detailed Research Findings:

31P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphine complexes. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. Upon coordination to a gold(I) center, the 31P NMR signal of the phosphine ligand typically shifts downfield compared to the free ligand. nih.govmdpi.com This coordination shift confirms the formation of the gold-phosphine bond. For tris(dicyclohexylphenylphosphine)gold(I), a single resonance would be expected in the 31P{1H} spectrum, indicating that the three phosphine ligands are chemically equivalent in solution. The precise chemical shift and any dynamic exchange behavior observed are dependent on the steric and electronic properties of the ligand. rsc.org

1H and 13C NMR: These spectra are used to characterize the organic framework of the ligands. The 1H NMR spectrum of tris(dicyclohexylphenylphosphine)gold(I) would display complex multiplets corresponding to the protons of the cyclohexyl and phenyl groups. Similarly, the 13C NMR spectrum would show distinct signals for the carbons of these groups. A key feature in the 13C NMR spectrum is the presence of phosphorus-carbon coupling (JP-C), which is observable for the carbon atoms of the phenyl and cyclohexyl groups that are directly bonded to or are in close proximity to the phosphorus atom. rsc.orgmdpi.com For example, in related triphenylphosphine (B44618) gold(I) complexes, the ipso-carbon of the phenyl ring appears as a doublet with a JP-C coupling constant of approximately 60-70 Hz. rsc.org These coupling patterns are crucial for the complete structural assignment of the ligand framework.

| Nucleus | Expected Observation | Information Gained |

|---|---|---|

| 31P | Single downfield resonance relative to the free ligand. | Confirms Au-P coordination; indicates ligand equivalence. nih.govmdpi.com |

| 1H | Multiplets in aliphatic (cyclohexyl) and aromatic (phenyl) regions. | Confirms the presence and integrity of the ligand's organic structure. |

| 13C | Resonances for cyclohexyl and phenyl carbons, with observable P-C coupling. | Confirms ligand structure; P-C coupling provides connectivity information. rsc.org |

Vibrational Spectroscopy (FT-IR) for Ligand and Complex Characterization

Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is sensitive to changes in bonding and structure upon complexation.

Detailed Research Findings: The FT-IR spectrum of tris(dicyclohexylphenylphosphine)gold(I) is dominated by the vibrational modes of the dicyclohexylphenylphosphine ligands. Key spectral regions include:

C-H Stretching: Bands corresponding to the aromatic C-H stretches of the phenyl group (typically above 3000 cm-1) and the aliphatic C-H stretches of the cyclohexyl groups (typically below 3000 cm-1).

Aromatic C=C Stretching: Vibrations within the phenyl ring, usually observed in the 1400-1600 cm-1 region.

P-C Vibrations: Bands associated with the phosphorus-carbon bonds.

Upon coordination to the gold(I) center, subtle but discernible shifts in the positions and intensities of the ligand's vibrational bands occur. These shifts are indicative of the electronic and structural changes induced by the formation of the Au-P bond. rsc.org For instance, the FT-IR spectrum of the related complex [(Ph3PAu)2OH]+OTf- shows characteristic bands for the triphenylphosphine ligand at 1480 and 1436 cm-1. rsc.org Analysis of these spectral changes helps to confirm the successful coordination of the phosphine to the metal center.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy (UV-Visible absorption and photoluminescence) provides valuable information about the electronic transitions and excited-state properties of the complex.

Detailed Research Findings:

Electronic Absorption (UV-Vis): The UV-Vis absorption spectrum of tris(dicyclohexylphenylphosphine)gold(I) is expected to be dominated by transitions within the ligands. The spectra of gold(I) phosphine complexes typically feature intense absorption bands in the ultraviolet region (around 230-310 nm). rsc.org These bands are generally assigned to π-π* intraligand electronic transitions originating from the aromatic phenyl groups of the phosphine ligands. rsc.org The position and shape of these bands are often very similar to those of the free phosphine ligand, although ligand-to-metal charge transfer (LMCT) transitions can sometimes be observed. nih.govrsc.org

Emission Spectroscopy (Photoluminescence): Many three-coordinate gold(I) phosphine complexes are known to be luminescent in the solid state and in solution. psu.edu The emission often originates from metal-perturbed intraligand excited states. For example, the parent complex [Au(PPh3)3]Cl is reported to be luminescent. psu.edu The emissive properties are highly dependent on the molecular structure, the nature of the ligands, and the presence of intermolecular interactions like aurophilic (Au···Au) contacts. unizar.es Therefore, tris(dicyclohexylphenylphosphine)gold(I) is a candidate for exhibiting interesting photoluminescent behavior, the nature of which would provide deep insight into its electronic structure and excited-state dynamics.

Mass Spectrometric Techniques for Complex Identification and Cluster Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of complexes and identifying species present in solution. Electrospray ionization (ESI) is particularly well-suited for analyzing charged complexes like tris(dicyclohexylphenylphosphine)gold(I).

Detailed Research Findings: ESI-MS is a crucial tool for the characterization of gold(I) phosphine complexes. nih.gov For tris(dicyclohexylphenylphosphine)gold(I) perchlorate, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the molecular ion of the cation, [Au(P(C6H11)2(C6H5))3]+. The high mass resolution of modern mass spectrometers allows for the unambiguous assignment of the elemental composition based on the exact mass and the characteristic isotopic pattern of gold. acs.orgresearchgate.net

Furthermore, ESI-MS is instrumental in the study of gold cluster chemistry. It can be used to identify a wide range of cationic phosphine-ligated gold clusters, Aux(PR3)yz+, that may exist in solution. acs.orgrawdatalibrary.net The technique can be used to monitor reaction pathways in real-time nih.gov and to understand how ligand properties influence the size and distribution of clusters formed in solution. nih.gov Therefore, ESI-MS analysis of tris(dicyclohexylphenylphosphine)gold(I) not only confirms the identity of the primary complex but also provides a window into any potential aggregation or cluster formation phenomena.

Electronic Structure and Bonding Analysis in Tris Dicyclohexylphenylphosphine Gold I Systems

Computational Chemistry Approaches for Gold(I)-Phosphine Complexes (e.g., Density Functional Theory (DFT))

Computational chemistry is an indispensable tool for elucidating the properties of gold(I)-phosphine complexes. mdpi.comnih.govbohrium.com Density Functional Theory (DFT) is a particularly prominent method used to investigate their geometric and electronic structures, vibrational modes, and bond dissociation energies. rsc.orgriken.jp DFT calculations allow for the prediction of molecular properties and reaction mechanisms, offering insights that complement experimental findings. mdpi.comriken.jp For instance, DFT has been employed to study the reactivity of gold(I)-phosphine complexes with biological targets like cysteine and selenocysteine (B57510) residues. mdpi.com

Hybrid functionals such as B3LYP are commonly used for these systems. mdpi.com To handle the large number of electrons in gold, effective core potentials and specialized basis sets, like DZVP, are often required. mdpi.com For larger systems, such as phosphine-stabilized gold clusters, the density-functional tight-binding (DFTB) method has been specifically parameterized to provide a balance between computational cost and accuracy. acs.org These computational approaches are crucial for predicting properties and understanding bonding interactions, especially for complexes that may be challenging to synthesize or isolate. mdpi.comnih.govbohrium.com

Analysis of Gold-Phosphorus Bonding Interactions

The bond between gold(I) and a phosphine (B1218219) ligand like dicyclohexylphenylphosphine (B1293621) is best described as a strong, dative covalent bond. rsc.org It involves the donation of the lone pair of electrons from the phosphorus atom into a vacant hybrid orbital on the gold(I) center. rsc.org Unlike the analogous bonds with copper and silver, the Au-P bond is significantly stronger, a phenomenon attributed to the relativistic effects that are prominent in the heavy element gold.

Gold(I) is a soft Lewis acid and exhibits a strong affinity for soft Lewis bases like phosphorus. mdpi.com This results in stable complexes. In the common two-coordinate, linear gold(I) phosphine complexes, Au-P bond lengths typically fall in the range of 2.22 Å to 2.31 Å. mdpi.com In complexes with higher coordination numbers, such as three-coordinate species, the Au-P bonds are generally longer. For example, in certain tricoordinated gold(I) complexes, Au-P bond lengths have been observed to be in the 2.32 Å to 2.33 Å range. acs.org The geometry at the gold center in two-coordinate complexes is nearly linear, with P-Au-X (where X is another ligand) angles approaching 180°. mdpi.com In a hypothetical [Au(PCy₂Ph)₃]⁺ complex, the geometry would be distorted from an ideal trigonal planar arrangement due to the significant steric bulk of the three phosphine ligands.

| Complex Type | Example Complex | Au-P Bond Length (Å) | Coordination Geometry Angle (°) | Reference |

|---|---|---|---|---|

| Two-coordinate (P-Au-Cl) | [AuCl(P(o-biphenyl)₂Ph)] | 2.2321(11) | P-Au-Cl = 175.68(4) | mdpi.com |

| Two-coordinate (P-Au-Cl) | [AuCl(P(o-biphenyl)₂OPh)] | 2.2190(6) | P-Au-Cl = 176.96(2) | mdpi.com |

| Two-coordinate (P-Au-P) | [Au(dppe)₂]⁺ (dppe = 1,2-bis(diphenylphosphino)ethane) | ~2.31 | P-Au-P = 166.8, 177.8 | |

| Bridged (Au-P-Au) | [Au(3,5-C₆Cl₂F₃)₃(µ-PPh₂)AuCl]⁻ | 2.2436(13) | P-Au-Cl = 178.66(6) | acs.org |

| Three-coordinate (Au(III)) | [Au(3,5-C₆Cl₂F₃)₃(PPh₂)AuCl]⁻ | 2.3707(13) | C-Au-P = 96.30, 86.70, 171.13 | acs.org |

Steric and Electronic Parameters of Dicyclohexylphenylphosphine within the Coordination Sphere

The reactivity, stability, and structure of a gold(I) phosphine complex are profoundly influenced by the steric and electronic properties of the phosphine ligand. libretexts.orgwikipedia.org These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. libretexts.org It is the solid angle formed at the metal center that encompasses the van der Waals radii of the ligand's substituents. wikipedia.orglibretexts.org Ligands with large cone angles, like dicyclohexylphenylphosphine, occupy a significant portion of the metal's coordination sphere, which can prevent the coordination of additional ligands and influence reaction selectivity. wikipedia.org

The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing ability of a phosphine ligand. smu.edu It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) from the infrared spectrum of a standard [LNi(CO)₃] complex. smu.edu More electron-donating phosphines lead to increased electron density on the metal, which engages in greater π-backbonding to the CO ligands, thereby weakening the C-O bond and lowering the ν(CO) frequency. wikipedia.orgsmu.edu Dicyclohexylphenylphosphine is considered a strong electron-donating ligand.

| Phosphine Ligand (L) | Tolman Cone Angle (θ) in ° | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |

|---|---|---|

| PMe₃ | 118 | 2064.1 |

| PPh₃ | 145 | 2068.9 |

| PCy₂Ph | 154 | 2061.7 |

| PCy₃ | 170 | 2056.4 |

| P(t-Bu)₃ | 182 | 2056.1 |

Data compiled from various sources for comparison.

The combination of a large cone angle and strong donating character makes PCy₂Ph a bulky, electron-rich ligand. In a tris-ligated complex, these properties would be amplified, leading to extreme steric crowding around the gold center.

Relativistic Effects in Gold(I) Chemistry and Their Computational Treatment

The chemistry of gold is unique among the coinage metals, a distinction largely attributable to relativistic effects. rsc.org For a heavy nucleus like gold (Z=79), electrons near the core travel at speeds approaching the speed of light, leading to a relativistic increase in their mass. acs.org This causes a contraction and stabilization of the s and p orbitals, most notably the 6s orbital. acs.orgrsc.org Concurrently, the contracted s and p orbitals provide more effective shielding of the nuclear charge, allowing the d and f orbitals to expand. acs.org

These effects have profound consequences for gold(I) complexes:

Enhanced Bond Strength: The relativistic contraction of the 6s orbital leads to stronger covalent bonds, which helps explain why the Au-P bond is stronger than Cu-P or Ag-P bonds. griffith.edu.au

Linear Geometry: Relativistic effects stabilize the two-coordinate linear geometry that is characteristic of Au(I) complexes. wikipedia.orggriffith.edu.au

High Redox Potential: The stabilization of the 6s orbital contributes to gold's high electronegativity and redox potentials.

Accurate theoretical modeling of gold complexes must account for these phenomena. Computational methods achieve this through various levels of theory. A common approach involves using relativistic effective core potentials (RECPs) or pseudopotentials for the gold atom, which replace the core electrons with a potential that implicitly includes relativistic effects, while the valence electrons are treated explicitly. libretexts.org For higher accuracy, more sophisticated methods that solve a more complete relativistic quantum mechanical equation, such as the Dirac equation (often in a two- or four-component form), can be employed. riken.jp

Aurophilic Interactions and Their Role in Supramolecular Assembly

Aurophilicity refers to the weak, attractive, closed-shell interaction between gold(I) ions, which is a type of metallophilic interaction. This attraction, with a bond energy of approximately 7–12 kcal/mol and an Au···Au distance of around 3.0 Å, is comparable in strength to a hydrogen bond. The origin of this interaction is attributed to a combination of dispersion forces and relativistic effects that facilitate electron correlation between the gold centers.

Aurophilic interactions are a key driving force in the supramolecular chemistry of gold(I) complexes, leading to the self-assembly of dimers, oligomers, and extended polymeric structures in the solid state. These interactions can significantly influence the photophysical properties of the resulting assemblies, often giving rise to luminescence.

The existence of aurophilic interactions is highly dependent on the steric environment around the gold center. Bulky ligands can create sufficient steric hindrance to prevent the gold atoms from approaching each other closely enough for the interaction to occur. smu.edu In the case of a Tris(dicyclohexylphenylphosphine)gold(I) cation, the gold center would be encapsulated by three very bulky ligands. This extreme steric shielding would almost certainly preclude the formation of intermolecular aurophilic interactions, thus inhibiting this specific pathway for supramolecular assembly. Any aggregation of such cations in the solid state would likely be governed by weaker van der Waals forces rather than directional aurophilic bonding.

Mechanistic Investigations in Gold I Catalyzed Reactions Featuring Phosphine Ligands

Elucidation of Catalytic Cycles and Intermediates

The catalytic cycles of gold(I) complexes, including Tris(dicyclohexylphenylphosphine)gold(I), are central to their synthetic utility. These cycles typically commence with the activation of an unsaturated substrate, such as an alkyne or allene (B1206475), by the cationic gold(I) center. This coordination enhances the electrophilicity of the unsaturated bond, rendering it susceptible to nucleophilic attack.

A general mechanistic framework for gold(I)-catalyzed reactions involves several key steps. Initially, the active cationic catalyst, often generated in situ from a pre-catalyst like Tris(dicyclohexylphenylphosphine)gold(I) chloride by halide abstraction with a silver salt, coordinates to the substrate. For instance, in the hydroamination of alkynes, the gold(I) complex activates the alkyne for nucleophilic attack by an amine. The subsequent steps can vary depending on the specific reaction but often involve intermediates such as vinylgold species or gold-stabilized carbocations.

The nature of the phosphine (B1218219) ligand plays a crucial role in the stability and reactivity of the catalytic intermediates. Bulky and electron-rich phosphines, such as dicyclohexylphenylphosphine (B1293621), can stabilize the gold center and influence the selectivity of the reaction. The catalytic cycle is completed by protodeauration or another terminating step, which regenerates the active gold(I) catalyst and releases the product.

In some transformations, the formation of dinuclear gold complexes or gold vinylidene species has been proposed as key intermediates. The elucidation of these complex catalytic pathways often relies on a combination of experimental techniques, including spectroscopy and kinetic studies, as well as computational modeling.

Role of Tris(dicyclohexylphenylphosphine)gold(I) as a Lewis Acid Activator

The primary role of Tris(dicyclohexylphenylphosphine)gold(I) in catalysis is to function as a soft, carbophilic Lewis acid. Upon formation of the active cationic species, [ (dicyclohexylphenylphosphine)Au ]⁺, the gold center becomes highly electrophilic and can coordinate to π-systems of unsaturated molecules like alkynes and allenes. This π-coordination effectively withdraws electron density from the unsaturated bond, activating it towards nucleophilic attack.

This Lewis acid activation is a cornerstone of gold(I) catalysis. The interaction between the gold(I) center and the alkyne or allene lowers the energy barrier for the addition of a nucleophile. The strength of this Lewis acidic character can be tuned by the phosphine ligand. While Tris(dicyclohexylphenylphosphine)gold(I) is a potent Lewis acid, the donicity of the phosphine ligand can modulate this property.

The Lewis acidity of gold(I) complexes can also be influenced by the presence of other species in the reaction mixture. For example, the coordination of water or alcohols can form [LAu(ROH)]⁺ species, where the Lewis acidic gold center enhances the Brønsted acidity of the coordinated alcohol. This interplay between Lewis and Brønsted acidity can be a key factor in certain catalytic transformations.

Ligand Exchange Dynamics and Their Impact on Catalysis

Ligand exchange is a fundamental process in gold(I)-phosphine chemistry that can significantly influence catalytic activity. The Au-P bond is known to be labile, allowing for the exchange of phosphine ligands under mild conditions. This dynamic behavior can be both beneficial and detrimental to a catalytic process.

While specific studies on the ligand exchange dynamics of Tris(dicyclohexylphenylphosphine)gold(I) are not extensively detailed in the provided results, general principles of phosphine ligand exchange on gold(I) centers are well-established. The rate and equilibrium of ligand exchange can be influenced by the steric and electronic properties of the phosphines involved. For instance, the introduction of a different phosphine ligand can alter the catalytic activity or selectivity by modifying the electronic environment of the gold center or by creating a more sterically hindered active species.

In the context of catalyst activation and deactivation, ligand exchange plays a critical role. The removal of the phosphine ligand is a key step in the activation of some gold-based catalysts. Conversely, unwanted ligand exchange with other species in the reaction mixture could lead to catalyst deactivation. The stability of gold nanoparticles, which can be involved in some catalytic systems, is also highly dependent on the nature of the phosphine ligands and their exchange dynamics. The study of these dynamics is often carried out using techniques like electrospray ionization mass spectrometry (ESI-MS) and NMR spectroscopy.

Computational Mechanistic Studies (e.g., Potential Energy Surfaces, Transition State Analysis)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for unraveling the mechanisms of gold(I)-catalyzed reactions. These studies provide detailed insights into reaction pathways, the structures of intermediates and transition states, and the energetic profiles of catalytic cycles.

For reactions catalyzed by gold(I)-phosphine complexes, DFT calculations can be used to model the entire catalytic cycle, from the initial coordination of the substrate to the final product release. This allows for the examination of various proposed intermediates and the determination of the most likely reaction pathway. For example, in the hydroamination of alkynes, DFT studies have been used to evaluate the relative energies of different potential intermediates and transition states, providing a deeper understanding of the reaction mechanism.

The choice of the functional and basis set is critical for obtaining accurate results in DFT studies of gold complexes due to the significant relativistic effects of the gold atom. Benchmark studies have been performed to identify the most suitable computational methods for modeling gold(I)-catalyzed reactions. These computational investigations can also predict how modifications to the phosphine ligand, such as in Tris(dicyclohexylphenylphosphine)gold(I), will affect the catalytic activity and selectivity, thereby guiding the rational design of new and improved catalysts.

Spectroscopic Probing of Reaction Intermediates (e.g., In Situ NMR)

The direct observation of reaction intermediates is crucial for validating proposed catalytic cycles. In situ NMR spectroscopy is a powerful technique for this purpose, allowing for the real-time monitoring of a reaction and the identification of transient species. While specific in situ NMR studies focusing solely on Tris(dicyclohexylphenylphosphine)gold(I) catalyzed reactions were not found in the provided search results, the technique has been broadly applied to gold(I) catalysis.

Other spectroscopic methods also play a significant role. Infrared (IR) spectroscopy can be used to probe the coordination of substrates, such as alkynes, to the gold(I) center by observing shifts in the characteristic stretching frequencies of the unsaturated bonds. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is another valuable tool for detecting and characterizing cationic gold(I) intermediates in the gas phase.

The combination of these spectroscopic techniques with computational studies provides a powerful approach for the comprehensive elucidation of reaction mechanisms. The spectroscopic data provides experimental evidence for the existence of proposed intermediates, while computational models can help to interpret the spectra and provide a more detailed structural and electronic picture of these transient species.

Influence of Counteranions on Catalytic Activity and Selectivity

The counteranion associated with the cationic gold(I) center plays a profound role in the catalytic activity and selectivity of reactions involving Tris(dicyclohexylphenylphosphine)gold(I). Although often considered "non-coordinating," the anion can significantly influence the course of a reaction through various mechanisms.

The nature of the counteranion affects the Lewis acidity of the gold(I) catalyst. Weakly coordinating anions, such as triflate (OTf⁻) or bis(trifluoromethanesulfonyl)imidate (NTf₂⁻), generally lead to more electrophilic and, therefore, more active cationic gold complexes. The generation of the active catalyst often involves the abstraction of a halide from a precursor like Tris(dicyclohexylphenylphosphine)gold(I) chloride using a silver salt with the desired counteranion, such as AgSbF₆ or AgOTf.

The counteranion can also influence the stereoselectivity of a reaction. In asymmetric catalysis, chiral counteranions can be used to induce enantioselectivity in a strategy known as Asymmetric Counteranion-Directed Catalysis (ACDC). The proximity and orientation of the chiral anion to the reaction center can direct the approach of the nucleophile, leading to the preferential formation of one enantiomer. The choice of solvent can also modulate the effect of the counteranion, as different solvents can affect the ion-pairing between the cationic gold complex and the anion.

Interactive Data Table: Effect of Counteranion on Catalysis

Applications in Advanced Organic Synthesis and Catalytic Transformations

Hydrofunctionalization Reactions (e.g., Hydroarylation of Alkynes)

Gold(I) phosphine (B1218219) complexes are particularly effective in mediating hydrofunctionalization reactions, where an X-H bond (X = C, N, O, S) is added across an alkyne or allene (B1206475). A prominent example is the hydroarylation of alkynes, a powerful method for constructing carbon-carbon bonds.

Detailed research has demonstrated that cationic gold(I) complexes generated from a phosphine gold(I) chloride precursor and a silver salt are adept at catalyzing the addition of electron-rich arenes and heteroarenes to alkynes. The general mechanism involves the coordination of the alkyne to the electrophilic [L-Au]⁺ species, which activates the alkyne for nucleophilic attack by the arene. mdpi.com The electronic properties of the alkyne substituents play a crucial role; electron-poor alkynes are more readily activated towards external nucleophilic attack. mdpi.com

For instance, the coupling of pyrrole derivatives with 1,3-diynes has been successfully achieved using the cationic gold(I) complex derived from a bulky phosphine ligand, [Au(MeCN)(BrettPhos)][SbF₆], to afford substituted indoles in moderate to high yields. mdpi.com This transformation proceeds via a stepwise double hydroarylation pathway. mdpi.com The choice of the phosphine ligand is critical, as its steric bulk can influence the stability of the catalyst and the selectivity of the reaction.

| Reactants | Catalyst System | Product Type | Ref. |

| Pyrrole derivatives + 1,3-Diynes | [Au(MeCN)(BrettPhos)][SbF₆] | Substituted Indoles | mdpi.com |

| Indole derivatives + 1,3-Diynes | [Au(MeCN)(BrettPhos)][SbF₆] | Substituted Carbazoles | mdpi.com |

| Terminal Alkynes + Water | Generic L-Au⁺ | Methyl Ketones | mdpi.com |

This table illustrates representative hydrofunctionalization reactions catalyzed by bulky phosphine gold(I) complexes.

Cycloisomerization Reactions

Cycloisomerization reactions, the intramolecular rearrangement of enynes, diynes, or other substrates containing multiple unsaturated functionalities, represent a cornerstone of gold(I) catalysis. These reactions provide rapid access to complex carbocyclic and heterocyclic scaffolds. Bulky phosphine ligands play a pivotal role in directing the outcome of these transformations.

Studies have shown that the selectivity in divergent cycloaddition pathways, such as [4+3] versus [4+2] cycloadditions of allene-dienes, is profoundly dependent on the structure of the phosphine ligand. nih.gov For example, using JohnPhosAuCl with a silver co-catalyst primarily yields [4+3] cycloheptadiene products, whereas employing a phosphite-based gold catalyst leads to [4+2] cyclohexene adducts. nih.gov This highlights the subtle yet powerful influence of the ligand framework on the reaction pathway.

Similarly, in [2+3]/[2+2] cycloisomerizations, the selectivity is governed by steric parameters of the ligand. nih.govacs.org The use of highly hindered phosphine ligands, such as BrettPhos, has been shown to be optimal for the construction of complex polycyclic systems like 1,2-dihydrocyclopenta[a]indenes from diynes.

| Reaction Type | Ligand Type | Primary Product | Key Ligand Influence | Ref. |

| Alkene-Allene Cycloaddition | JohnPhos | [4+3] Cycloadduct | Steric/Electronic | nih.gov |

| Alkene-Allene Cycloaddition | 2,4-ditert-butyl-phenylphosphite | [4+2] Cycloadduct | Electronic | nih.gov |

| Diyne Cyclization | BrettPhos | 1,2-dihydrocyclopenta[a]indenes | Steric |

This table summarizes the influence of phosphine ligand structure on the outcome of gold(I)-catalyzed cycloisomerization reactions.

Mechanistic Insights into Chemoselectivity, Regioselectivity, and Enantioselectivity Control

The control of selectivity in gold(I)-catalyzed reactions is a direct consequence of the ligand's properties. Mechanistic investigations have revealed that both steric and electronic factors of the phosphine ligand are crucial in determining the reaction outcome. nih.gov

In the linear geometry typical of gold(I) complexes, direct steric contacts between the substrate and the ligand are less frequent, allowing electronic effects to be more pronounced. nih.gov However, the steric bulk of ligands like dicyclohexylphenylphosphine (B1293621) creates a congested environment around the gold center. This steric hindrance can limit side reactions and stabilize the electrophilic metal, thereby enhancing catalyst lifetime and selectivity.

Multivariate analysis has been employed to correlate ligand properties with reaction outcomes. For instance, in [4+3]/[4+2] cycloisomerization processes, the product ratios are influenced by both steric and electronic properties, which can be represented by the Au-Cl bond distance in the precursor complex. nih.govacs.org In contrast, the selectivity in other cycloisomerizations, such as [2+3]/[2+2] pathways, is predominantly governed by a steric parameter. nih.govacs.org The counteranion associated with the cationic gold(I) species also plays a significant role, with anions like triflate (TfO⁻) often proving effective in promoting catalytic activity. mdpi.com

Catalyst Stability and Deactivation Pathways in Reaction Systems

The stability of the gold(I) catalyst is paramount for achieving high efficiency and turnover numbers. A primary advantage of using highly sterically demanding phosphine ligands is the enhanced stability they impart to the gold(I) center. The steric congestion around the metal not only facilitates challenging reactions but also makes the catalyst more stable, leading to a longer lifetime.

Despite this, several deactivation pathways exist. The gold-phosphorous (Au-P) bond is a dative covalent bond that is relatively labile compared to, for example, a gold-thiolate bond. nih.gov This lability can lead to ligand dissociation or exchange, potentially forming less active or inactive gold species. Furthermore, nucleophiles present in the reaction mixture can compete with the alkyne substrate for coordination to the gold center, which can lead to catalyst inhibition or deactivation. mdpi.com

To overcome stability issues and facilitate catalyst recovery, gold(I) phosphine complexes have been immobilized on solid supports. For example, phosphine-gold chloride complexes have been covalently grafted onto silica nanohelices. researchgate.net These heterogeneous catalysts demonstrated high reactivity and could be recovered and recycled multiple times without a significant loss of efficiency, showcasing a practical approach to enhancing catalyst stability and longevity. researchgate.net

Development of Novel Catalytic Transformations Mediated by Gold(I) Phosphine Complexes

The unique reactivity of gold(I) phosphine complexes continues to inspire the development of novel catalytic transformations. The ability of sterically hindered gold complexes to stabilize reactive intermediates and prevent side reactions has opened doors to previously challenging reactions.

One such development is the intramolecular nitrene transfer reaction, where an azido group serves as the nitrene source. The BrettPhosAuNTf₂ complex has proven to be the most effective catalyst for this transformation, leading to the formation of valuable bicyclic pyrroles. Another innovative application is in dearomative spirocyclization reactions. Silica-supported phosphine-gold complexes, in cooperation with a silver triflate co-catalyst, have shown high reactivity in the spirocyclization of aryl alkynoate esters at very low catalyst loadings (0.05 mol%). researchgate.net These examples underscore the ongoing expansion of the synthetic utility of bulky phosphine gold(I) catalysts, enabling the efficient construction of complex molecular architectures.

Photophysical Studies and Material Science Implications

Investigation of Luminescence Properties in Gold(I)-Phosphine Complexes

Gold(I)-phosphine complexes are widely recognized for their distinctive luminescence, which can be modulated to span the visible spectrum from blue to red. researchgate.netnih.gov The emission properties are intrinsically linked to the electronic transitions within the complex, which can include metal-centered (MC), ligand-to-metal charge transfer (LMCT), and intraligand (IL) transitions. rsc.org Many gold(I) complexes, especially those with a three-coordinate geometry, exhibit notable luminescence in both the solid state and in solution. researchgate.netpsu.edu The first reported luminescent gold(I) complex, [Au(PPh₃)₃]Cl, highlighted the potential of this class of compounds. psu.edu

The luminescence can manifest as fluorescence or phosphorescence, often with the heavy gold atom facilitating intersystem crossing to populate triplet excited states, leading to phosphorescent emission. rsc.orgnih.gov For instance, a systematic study of various gold(I) complexes with chromophore-functionalized phosphines demonstrated that the coordination environment significantly impacts intersystem crossing and phosphorescence. rsc.org Some complexes show efficient room-temperature phosphorescence even in solution, with weak quenching by molecular oxygen, a desirable trait for many applications. nih.gov The environment also plays a crucial role; water-soluble three-coordinate gold(I) phosphine (B1218219) complexes have been developed that are luminescent in aqueous solutions. researchgate.netpsu.edu

Below is a table summarizing the photophysical properties of representative luminescent gold(I)-phosphine complexes, illustrating the range of observed emissions.

| Complex | Solvent/State | Emission Max (λem) [nm] | Quantum Yield (Φ) | Lifetime (τ) [μs] | Emission Origin |

| [Au₂(dppm)₂]²⁺ (in crystal) | Solid State | 503 | ~1 | 11.5 | ³[dσ*pσ] |

| [Au(PCy₃)₂]PF₆ | Solid State | 475 | 0.21 | 7.8 | Metal-Centered |

| Au₂(dppe)(C≡CPh)₂ | CH₂Cl₂ | 470 (shoulder), 560 | - | 0.04, 1.2 | Intraligand/Charge Transfer |

| {Au₃Cu₂(C₂C₆H₄NMe₂)₆}Au₃(dppf)₃₂ | CH₂Cl₂ | 686 | 0.08 | 1.34 | Metal-Centered Triplet |

Data sourced from related studies on gold(I)-phosphine complexes. dppm = bis(diphenylphosphino)methane, PCy₃ = tricyclohexylphosphine, dppe = 1,2-bis(diphenylphosphino)ethane, dppf = 1,1'-bis(diphenylphosphino)ferrocene.

Correlation Between Molecular Structure and Photophysical Behavior

A strong correlation exists between the molecular structure of gold(I)-phosphine complexes and their photophysical properties. The geometry of the gold(I) center, the steric and electronic properties of the phosphine ligands, and the presence of intermolecular interactions like aurophilic (Au···Au) bonds are all critical factors. rsc.orgnih.gov

The perchlorate (B79767) salt of the target compound, [Au(P(C₆H₁₁)₂Ph)₃][ClO₄], has been structurally characterized by X-ray diffraction. nih.gov The study reveals an almost ideal trigonal-planar geometry around the gold atom, with P-Au-P bond angles of 119.9(3)°. nih.gov The gold atom is only slightly (0.08 Å) out of the plane defined by the three phosphorus atoms. nih.gov This three-coordinate structure is known to be conducive to luminescence. researchgate.netpsu.edu

The nature of the phosphine ligand itself is paramount. The steric bulk of the dicyclohexylphenylphosphine (B1293621) ligands in the title compound likely influences the stability of the complex and its intermolecular packing in the solid state. Studies on other gold clusters have shown that changing the substituents on the phosphine ligands (e.g., from phenyl to cyclohexyl groups) has a pronounced effect on the size and stability of the species formed. nih.gov Furthermore, the electronic properties of the ligands, such as their σ-donating ability, can tune the energy levels of the molecular orbitals and thus alter the emission color and efficiency. rsc.orgnih.gov For example, increasing the electron-donating ability of ligands can lead to a bathochromic (red) shift in the emission maxima. nih.gov

The formation of aggregates through Au···Au interactions is another key structural feature that dramatically affects photophysical behavior. nih.gov While the crystal structure of [Au(P(C₆H₁₁)₂Ph)₃][ClO₄] does not indicate significant aurophilic interactions due to the bulky ligands and the presence of the perchlorate anion, in other systems, these interactions can create new, lower-energy excited states, often leading to red-shifted emissions. nih.gov

Theoretical Approaches to Understanding Excited States and Emission Mechanisms

Theoretical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure, excited states, and emission mechanisms of gold(I)-phosphine complexes. rsc.orgnih.govacs.org These computational methods provide insights that complement experimental findings and help in the rational design of new luminescent materials. researchgate.net

Theoretical studies can predict ground and excited state geometries, calculate molecular orbital energy levels, and identify the nature of the electronic transitions responsible for absorption and emission. rsc.orgnih.gov For instance, DFT analysis has been used to assign emission in various gold(I) complexes to intraligand transitions, metal-centered states, or charge-transfer states. nih.govacs.orgnih.gov In some gold(I) thiolate-phosphine complexes, computational studies have shown that intraligand charge transfer processes involving both the thiolate and the diphosphine are responsible for the emissions, a finding that contrasts with the more common thiolate-to-gold charge transfer mechanisms. nih.gov

Furthermore, theoretical models help to understand the influence of aurophilic interactions on luminescence. nih.gov They can quantify the strength of these interactions and model the resulting changes in the electronic structure. DFT calculations have also been employed to study the formation of dimers and larger aggregates in solution, providing insights into phenomena like aggregation-induced emission. rsc.org By analyzing the nature of the excited states in monomeric versus aggregated species, researchers can explain the emergence of new emissive pathways. nih.gov Extensive computational studies have also created databases of phosphine-stabilized gold clusters, mapping the impact of ligation on the core gold structure and revealing how ligands can stabilize geometries that would otherwise be unstable. nih.govacs.orgchemrxiv.org

Aggregation-Induced Emission (AIE) Phenomena in Solution and Solid State

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. nih.gov This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. Gold(I)-phosphine complexes are a class of compounds known to exhibit AIE. nih.govacs.org

The mechanism of AIE in these complexes is often attributed to the restriction of intramolecular motion (RIM), such as rotations of phenyl rings on the phosphine ligands, upon aggregation. acs.org In dilute solutions, these motions provide non-radiative pathways for the decay of the excited state, quenching luminescence. In the aggregated state, these motions are hindered, which blocks the non-radiative channels and opens up radiative decay pathways, leading to strong emission. nih.govacs.org

The formation of aggregates can be driven by various noncovalent interactions, including π-π stacking and, in some cases, aurophilic Au···Au interactions. rsc.orgnih.gov Studies on alkynylphosphinegold(I) complexes have shown that while they are fluorescent in solution, they exhibit dual singlet-triplet emission in the solid state due to intermolecular lattice-defined interactions. acs.org Theoretical analysis of "dimers" in the aggregated state has shown that specific orientations can lead to the generation of new singlet and triplet states at lower energy compared to the monomer, contributing to the AIE effect. acs.orgnih.gov Dynamic light scattering (DLS) experiments combined with photophysical studies and TD-DFT calculations on dinuclear gold(I) complexes have provided a comprehensive picture of how aggregates form in solution and give rise to AIE. nih.gov

Computational Methodologies for Rational Catalyst Design

Application of Density Functional Theory (DFT) for Catalyst Optimization

Density Functional Theory (DFT) has become an indispensable tool for elucidating the geometric and electronic structures of gold(I) phosphine (B1218219) complexes and for mapping out the potential energy surfaces of catalytic cycles. nih.gov DFT calculations allow for the quantum chemical simulation of ground-state properties, including vibrational modes and bond dissociation energies, which complement experimental findings and provide an atomic-level understanding of these systems. nih.govresearchgate.net

In the context of catalyst optimization, DFT is employed to study the stability and reactivity of precursors like XAuL, where L is a phosphine ligand. researchgate.net Such studies have examined how different ligands and counter-ions influence the bond dissociation energies and thermodynamic properties of these complexes. researchgate.net For instance, investigations into various phosphine ligands (L = PH3, PF3, PMe3, etc.) have shown that there isn't always a direct correlation between bond lengths and binding energies, highlighting the complex nature of bonding in these systems. researchgate.net Thermodynamic analyses based on DFT can predict the spontaneity of dissociation processes under different conditions, which is crucial for understanding catalyst activation. researchgate.net

Furthermore, DFT is instrumental in mechanistic studies of gold(I)-catalyzed reactions. It can be used to calculate the energies of intermediates and transition states, thereby identifying the rate-determining steps and selectivity-determining factors. nih.gov For example, in cycloisomerization reactions, DFT calculations can help rationalize why certain phosphine ligands favor one reaction pathway over another by analyzing the subtle steric and electronic effects that influence the transition state energies. nih.gov The insights gained from these computational studies can guide the rational design of new phosphine ligands to enhance catalytic activity and selectivity.

Table 1: Selected DFT-Calculated Properties of Gold(I) Phosphine Complexes

| Property | Description | Application in Catalyst Design |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond, such as the Au-P or Au-X bond. | Predicts catalyst stability and the ease of generating the active catalytic species. |

| Reaction Intermediates Geometry | The three-dimensional arrangement of atoms in transient species along the reaction pathway. | Helps to understand steric interactions and the stereochemical outcome of a reaction. |

| Transition State (TS) Energy | The energy barrier that must be overcome for a reaction to proceed. | Identifies the rate-determining step and allows for the prediction of reaction rates. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity. | Provides insights into the electrophilicity/nucleophilicity of the catalyst and substrate, and the nature of their interaction. |

Automated Reaction Modeling and Predictive Catalysis

While DFT is powerful for studying specific reaction steps, the complexity of catalytic cycles, with numerous potential intermediates and side reactions, makes manual exploration challenging. nih.gov To address this, automated reaction modeling techniques have been developed and applied to gold(I) catalysis. researchgate.netchemrxiv.orgchemrxiv.org These methods aim to predict reaction mechanisms and kinetics without relying on chemical intuition or predefined pathways. nih.gov

One such approach combines accelerated direct dynamics with efficient algorithms to identify bond-breaking and bond-forming events, thereby discovering transition states automatically. nih.gov This allows for the exploration of complex reaction networks involved in catalytic cycles, including potential side reactions that might lead to catalyst deactivation or the formation of byproducts. nih.gov

Recent work has presented a theoretical framework specifically for unbiased automated reaction modeling of unimolecular gold(I)-catalyzed reactions. researchgate.netchemrxiv.orgchemrxiv.org This framework uses atomic reactivity and a "neophile" kinetic model to efficiently screen for unlikely or redundant reaction steps, focusing computational effort on the most plausible pathways. researchgate.netchemrxiv.orgchemrxiv.org This methodology has been successfully applied to model a series of gold(I)-catalyzed reactions, in many cases accurately reproducing the experimental product distribution starting from only the reactant and the catalyst. researchgate.netchemrxiv.orgchemrxiv.org The ability to automatically model these reactions is a significant step towards predictive catalysis, enabling the rapid generation of unbiased mechanistic data. researchgate.netchemrxiv.orgchemrxiv.org

Table 2: Key Features of Automated Reaction Modeling in Gold(I) Catalysis

| Feature | Description | Impact on Catalyst Research |

| Unbiased Pathway Exploration | The system explores all a priori possible reaction steps without human guidance. | Reduces the risk of overlooking novel or unexpected reaction mechanisms. researchgate.netchemrxiv.orgchemrxiv.org |

| Kinetic Modeling | Simulates the kinetics of the reaction network to predict product distributions and yields. | Allows for direct comparison with experimental results and can identify conditions to optimize for desired products. nih.gov |

| High-Throughput Mechanistic Analysis | Enables the rapid screening of different catalysts and substrates to understand how they influence the reaction mechanism. | Accelerates the discovery of new catalysts and reactions. |

| Data Generation for Machine Learning | The unbiased reaction data generated can be used to train machine learning models. | Facilitates the development of predictive models for catalyst performance and reaction outcomes. researchgate.netchemrxiv.orgchemrxiv.org |

Machine Learning and Data-Driven Approaches in Gold(I) Catalysis Research

The vast chemical space of possible phosphine ligands presents a significant challenge for catalyst design. rsc.orgchemrxiv.org Machine learning (ML) and data-driven approaches are emerging as powerful tools to navigate this complexity and accelerate the discovery of optimal catalysts. umn.edu By training on datasets of known catalysts and their performance, ML models can learn the complex relationships between catalyst structure and catalytic activity or selectivity. umn.edu

In the context of phosphine ligands, ML models can be trained on features derived from quantum mechanical calculations, such as those from DFT. rsc.orgchemrxiv.org For example, Δ-machine learning has been applied to study the structure-property relationship of metal complexes with a large set of phosphine ligands. rsc.orgchemrxiv.org These models can predict properties like reaction energies based on features derived from the electron density or atomic positions of the catalyst-substrate complex. rsc.orgchemrxiv.org

These predictive models can then be used in a high-throughput screening procedure to explore a vast chemical space of potential ligands much more efficiently than would be possible with DFT calculations alone. rsc.orgchemrxiv.org This approach has been shown to successfully identify novel ligand structures with significantly improved properties, demonstrating the efficacy of ML in pinpointing promising catalyst candidates. rsc.orgchemrxiv.org The data generated from automated reaction modeling can also serve as a valuable input for training more sophisticated ML models, creating a synergistic relationship between these computational techniques. researchgate.netchemrxiv.orgchemrxiv.org

Quantitative Structure-Activity Relationships (QSAR) for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. In the realm of gold(I) catalysis, QSAR principles are applied to understand how the properties of phosphine ligands influence the outcome of a reaction. While not always explicitly termed "QSAR," studies that integrate linear regressions to correlate ligand properties with catalytic performance fall under this umbrella. nih.gov

For gold(I) phosphine catalysts, key descriptors often include steric and electronic parameters. nih.gov Steric properties can be quantified by parameters such as Tolman's cone angle or more sophisticated measures like L/B1, while electronic properties can be related to parameters derived from DFT calculations, such as the Au-Cl bond distance in a precatalyst. nih.gov

For example, in a study of gold(I)-catalyzed cycloisomerization reactions, it was demonstrated that the product selectivity could be correlated with these ligand descriptors. nih.gov In one case, a combination of steric and electronic properties, represented by the Au-Cl distance, was found to govern the product ratio. nih.gov In another related transformation, a steric parameter was the dominant factor in determining selectivity. nih.gov By establishing these quantitative relationships, researchers were able to accurately predict the selectivity of a previously untested ligand, thereby validating the predictive power of this QSAR-like approach for rational ligand design. nih.gov This methodology provides a powerful framework for understanding subtle ligand effects and for guiding the development of more effective catalysts. nih.gov

Future Prospects and Emerging Research Areas

Exploration of Unconventional Reactivity Modes for Gold(I) Complexes

The classical view of gold(I) phosphine (B1218219) complexes as simple π-acidic activators is being expanded by the discovery of more complex and unconventional reactivity modes. These new modes of action are unlocking novel transformations and providing solutions to long-standing synthetic challenges.

One of the most significant advancements has been the development of dual gold catalysis , where two gold centers cooperate to activate a substrate. rsc.orgnih.gov This cooperative activation can lead to unique reactivity that is not accessible with single-gold-center catalysts. For instance, in the reaction of diynes, one gold atom can bind as a σ-acetylide while the other activates a second alkyne through π-coordination. nih.gov This dual activation strategy has been shown to be highly effective in promoting complex cyclization cascades. rsc.orgresearchgate.net Research has demonstrated that pre-organized dinuclear gold(I) complexes, supported by wide bite-angle diphosphine ligands, can significantly outperform their mononuclear counterparts in certain reactions, highlighting the importance of catalyst architecture in facilitating this unconventional reactivity. rsc.org

Another burgeoning area is the exploration of Au(I)/Au(III) catalytic cycles . While gold is often considered reluctant to undergo oxidative addition, recent studies have shown that with appropriate ligand design and oxidizing agents, gold(I) complexes can be oxidized to gold(III) intermediates, which then participate in reductive elimination to form new bonds. youtube.commdpi.com This opens the door to a host of new cross-coupling reactions. The development of bulky, electron-rich phosphine ligands, such as BrettPhos, has been instrumental in stabilizing the gold(III) state and facilitating these challenging catalytic cycles.

Furthermore, researchers are uncovering novel reactive intermediates beyond the typical gold-activated π-systems. These include gold vinylidene and gold-aryne species, which have been proposed and, in some cases, computationally and experimentally supported as key intermediates in novel cyclization and functionalization reactions. sigmaaldrich.com The ability to generate and control the reactivity of these transient species is a key focus of ongoing research.

Interactive Table 9.1.1: Comparison of Mono- and Dual-Gold Catalysis in Selected Reactions

| Reaction | Catalyst System | Product | Yield (%) | Reference |

| Heterocyclization of urea-functionalized alkyne | Mononuclear: AuCl(PtBu3) | Indole derivative | Lower selectivity | rsc.org |

| Heterocyclization of urea-functionalized alkyne | Dinuclear: [Au2(DBFPhos)Cl2]/AgSbF6 | Indole derivative | High selectivity (95-100%) | rsc.org |

| Cyclization of 1,6-enyne | Mononuclear: JohnPhosAuCl/AgSbF6 | [4+3] cycloheptadiene | Major product | nih.gov |

| Cyclization of 1,6-enyne | Mononuclear: (2,4-di-tert-butyl-phenylphosphite)AuCl/AgSbF6 | [4+2] cyclohexene | Major product | nih.gov |

Development of Advanced Ligand Architectures for Tris(dicyclohexylphenylphosphine)gold(I) Analogs

The performance of a gold(I) catalyst is intrinsically linked to the properties of its supporting ligands. While simple trialkyl- or triarylphosphines have been foundational, the future of gold catalysis lies in the design and synthesis of advanced ligand architectures that can impart greater stability, activity, and selectivity. For analogs of Tris(dicyclohexylphenylphosphine)gold(I), the focus is on tuning the steric and electronic properties of the phosphine to an even finer degree.

A significant trend is the development of highly sterically demanding phosphine ligands . These include the Buchwald-type biaryl phosphines like JohnPhos and BrettPhos, which create a sterically congested environment around the gold center. sigmaaldrich.com This steric bulk can enhance catalyst stability, prevent catalyst decomposition pathways, and influence the selectivity of reactions by controlling the approach of the substrate. sigmaaldrich.com Another class of bulky ligands are the ylide-substituted phosphines (YPhos), which are exceptionally strong electron donors and have shown remarkable activity in reactions like hydroamination. gessnergroup.com

Bifunctional phosphine ligands are also emerging as a powerful tool in asymmetric catalysis. These ligands incorporate a secondary functional group, such as an amino group, that can participate in the reaction mechanism, often through hydrogen bonding or by acting as an internal base. researchgate.net This cooperative functionality can lead to high levels of enantioselectivity in a variety of transformations. researchgate.net

Furthermore, the introduction of fluorinated substituents into phosphine ligands is being explored as a means to accelerate catalytic reactions. acs.org Kinetic and computational studies have shown that fluorine atoms on the ligand backbone can modulate the electronic properties of the gold center, leading to more reactive organogold intermediates. acs.org

Interactive Table 9.2.1: Performance of Advanced Phosphine Ligands in Gold(I) Catalysis

| Ligand | Reaction Type | Key Feature | Catalyst Loading (mol%) | Performance Metric | Reference |

| BrettPhos | Oxidative Cyclization | Highly hindered, electron-rich | 1 | up to 99% ee | sigmaaldrich.com |

| Me4t-BuXPhos | Intermolecular Alkyne Oxidation | Most hindered in series | 2 | Access to chroman-3-ones | sigmaaldrich.com |

| Ylide-Substituted Phosphine (YPhos) | Hydroamination of Alkynes | Strong electron donor | 0.005 | TON up to 20,000 | nih.gov |

| Fluorinated JohnPhos (PedroPhos) | Indole Hydroarylation | Electronic modification | 1-2 | Accelerated reaction rates | acs.org |

| Biphenyl-2-ylphosphine with amino group | Cycloisomerization | Bifunctional | 2 | Efficient synthesis of furans | researchgate.net |

Integration of Computational and Experimental Methodologies for Accelerated Discovery

The synergy between computational chemistry, particularly Density Functional Theory (DFT), and experimental studies has become a driving force in the advancement of gold catalysis. researchgate.netrsc.org This integrated approach allows for a deeper understanding of reaction mechanisms, the rationalization of observed selectivities, and the predictive design of new and improved catalysts.

DFT calculations are routinely used to map out potential energy surfaces for catalytic reactions, helping to distinguish between different possible mechanistic pathways. researchgate.netmdpi.com This is particularly valuable in complex gold-catalyzed transformations where multiple intermediates and transition states may be involved. nih.gov For example, computational studies have been instrumental in elucidating the mechanisms of dual gold catalysis, confirming the nature of key intermediates, and explaining the origins of selectivity. nih.govcapes.gov.br

Furthermore, computational methods are being used to correlate ligand properties with catalytic performance. By calculating steric and electronic parameters for a range of phosphine ligands, researchers can build quantitative models that predict how a given ligand will influence the outcome of a reaction. nih.govacs.org This predictive power accelerates the discovery process by allowing chemists to prioritize the synthesis of the most promising catalyst candidates, rather than relying on time-consuming trial-and-error screening. researchgate.net The agreement between calculated and experimental values, such as activation energies and product distributions, provides strong evidence for the proposed mechanisms and enhances our fundamental understanding of the catalytic system. nih.govrsc.org

Interactive Table 9.3.1: Examples of DFT in Elucidating Gold-Catalyzed Reactions

| Reaction Studied | Computational Method | Key Insight from DFT | Experimental Correlation | Reference |

| Propargyl Ester Rearrangement | DFT (32 functionals tested) | Identification of low-energy transition states and complex reaction paths. | Aided in understanding the "golden carousel" mechanism. | researchgate.net |

| [4+3]/[4+2] Cycloisomerization | DFT and Linear Regression | Product selectivity correlates with the Au-Cl bond distance in the precatalyst. | Predicted selectivity of a new ligand with ~1 kcal/mol accuracy. | nih.gov |

| Acetylene Hydrochlorination | DFT | Identified reaction mechanism involving one intermediate and two transition states. | Provided guidance for designing single-atom catalysts. | mdpi.com |

| Gold-catalyzed C-H activation | DFT | Confirmed thermodynamic viability of different reaction pathways. | Supported proposed dual catalytic mechanisms. | acs.org |

Sustainable and Green Chemistry Aspects of Gold(I) Catalysis Research

In line with the broader goals of modern chemistry, a significant area of future research in gold catalysis is focused on developing more sustainable and environmentally friendly processes. This involves several key strategies, including the use of greener reaction media, the development of recyclable catalysts, and the sourcing of gold from secondary raw materials.

While many gold-catalyzed reactions are performed in organic solvents, there is a growing interest in using water as a reaction medium. acs.org Gold catalysts have shown remarkable activity and selectivity in aqueous environments for certain reactions, which reduces the reliance on hazardous and volatile organic compounds.

The development of recyclable gold catalysts is another critical area. For homogeneous catalysts like Tris(dicyclohexylphenylphosphine)gold(I), this can be challenging. However, strategies are being developed to immobilize gold complexes on solid supports or within polymeric matrices, allowing for easier separation and reuse. researchgate.netresearchgate.net Another promising approach is the use of supported gold nanoparticles, which can often be recovered and recycled multiple times without significant loss of activity. rsc.org

A particularly innovative approach to sustainable gold catalysis is the use of gold recovered from waste electronic equipment (WEEE) . nih.gov Researchers have successfully demonstrated that gold complexes recovered from e-waste can be used as effective homogeneous catalysts in a variety of organic transformations. nih.govresearchgate.net This "urban mining" approach not only provides a more sustainable source of this precious metal but also helps to address the growing problem of electronic waste. capes.gov.br

Interactive Table 9.4.1: Advances in Sustainable Gold Catalysis

| Sustainability Aspect | Catalytic System | Reaction | Key Finding | Reference |

| Catalyst Recycling | Gold(III) complexes from e-waste | Condensation of acetylacetone (B45752) and o-iodoaniline | Catalyst recovered and reused for up to 8 cycles with no discernible loss in activity. | nih.gov |

| Green Solvents | Gold nanoparticles on PPD submicrospheres | Benzyl alcohol oxidation | Good catalytic activity and selectivity in water. | rsc.org |

| Catalyst Support | Gold nanoparticles on TiO2 | Hydrogenation of alkenes and alkynes | Enhanced catalytic activity of Au in the form of small nanoparticles. | mdpi.com |

| Catalyst Recycling | Chiral phosphine-functionalized polyether ionic liquids (Ru catalyst shown, principle applicable to Au) | Asymmetric hydrogenation | Catalyst recycled up to 12 times with good applicability. | nih.gov |

Q & A

Q. What are the established synthetic routes for tris(dicyclohexylphenylphosphine)gold(I) complexes?

Tris(dicyclohexylphenylphosphine)gold(I) complexes are typically synthesized via ligand substitution reactions using gold(I) chloride precursors. A common method involves reacting [AuCl(PR₃)] (where PR₃ = tertiary phosphine) with tris(dicyclohexylphenylphosphine) under inert conditions. For example, ClAuPPh₃ can serve as a precursor, where the triphenylphosphine ligand is displaced by the bulkier tris(dicyclohexylphenylphosphine) ligand. Reaction conditions often require anhydrous solvents (e.g., dichloromethane or THF) and temperatures between 0°C and room temperature to prevent ligand degradation . Purification is achieved through recrystallization or column chromatography, with characterization via ³¹P NMR to confirm ligand exchange (δ ~30–40 ppm for Au-P signals) .

Q. How is the structural characterization of tris(dicyclohexylphenylphosphine)gold(I) performed?

Structural characterization relies on X-ray crystallography to determine bond metrics and geometry. For analogous gold(I) phosphine complexes, linear coordination at the Au center is expected, with typical Au–P bond lengths of 2.21–2.23 Å and Au–Cl bonds of 2.278–2.285 Å . For example, chloro[tris(2-furyl)phosphine]gold(I) crystallizes in the monoclinic space group P2₁/n with a = 9.748 Å, b = 12.480 Å, and Au–P/Au–Cl angles of ~178°, confirming near-linear geometry . Additional techniques include:

Q. What analytical methods are critical for assessing the purity and stability of these complexes?

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability; decomposition temperatures for similar complexes range from 200°C to 300°C .